Hexa-His TFA

Peptide Formulation Biochemical Assay Preparation Quantitative Biology

Hexa-His (TFA) is the cost-effective, widely available default for IMAC protein purification. Its TFA counterion does not interfere with metal-chelation and is compatible with standard Ni-NTA elution buffers. For cell-based assays, procure the acetate salt instead to avoid TFA cytotoxicity.

Molecular Formula C38H45F3N18O9
Molecular Weight 954.9 g/mol
Cat. No. B12407955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-His TFA
Molecular FormulaC38H45F3N18O9
Molecular Weight954.9 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1
InChIKeyMAXXJEOKEOXUTK-FLQHCAAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexa-His (TFA) TFA Counterion Peptide Procurement: Properties and Application Context


Hexa-His (TFA) (CAS: 1456728-20-3) is a synthetic hexapeptide composed of six consecutive histidine residues, supplied as a trifluoroacetate (TFA) salt . This compound is primarily utilized as a metal-chelating affinity tag in recombinant protein expression and purification workflows [1]. The TFA counterion is an inherent artifact of the standard solid-phase peptide synthesis (SPPS) process, where high concentrations of trifluoroacetic acid are used for peptide cleavage and as an ion-pairing agent during HPLC purification [2]. As the default salt form delivered by most peptide vendors, Hexa-His (TFA) is the baseline procurement option for laboratories seeking to purify proteins via Immobilized Metal Affinity Chromatography (IMAC), leveraging the strong coordination of its imidazole side chains with transition metals like Ni²⁺ and Co²⁺ immobilized on NTA or IDA resins [1][3].

Hexa-His (TFA) Counterion Considerations: Why Simple Substitution with Other Salts Fails


Directly substituting Hexa-His (TFA) with alternative counterion forms—such as the acetate or hydrochloride salt—without a full understanding of the target application context is a common source of experimental error and procurement inefficiency. While the hexahistidine peptide core sequence and its metal-binding function are identical across all salt forms, the counterion dictates the peptide's total molecular mass, its apparent solubility in aqueous buffers, and its potential to interfere with downstream biological assays. Critically, TFA salts are known to contain a substantial mass fraction (10-30%) of the TFA counterion, which can lead to significant errors in mass-based solution preparation if not accounted for [1]. Furthermore, the residual TFA counterion has been implicated in causing cytotoxicity in sensitive cell-based assays and in disrupting sensitive biophysical measurements such as infrared spectroscopy, necessitating additional removal steps or explicit counterion exchange to a more biologically inert form like acetate [1][2]. Therefore, procurement decisions between TFA, acetate, or HCl salt forms should be guided by the specific experimental demands of the research project, rather than a simple assumption of interchangeability.

Hexa-His (TFA) Quantitative Procurement Guide: Head-to-Head Performance Evidence vs. Alternative Salts


Hexa-His (TFA) vs. Acetate Salt: Quantified Impact of Counterion Mass on Molarity Calculations

Hexa-His (TFA) contains a substantial mass fraction of TFA counterion, a factor that must be corrected for when preparing solutions by mass. In comparison to the pure peptide or the acetate salt form, the TFA salt exhibits a lower peptide mass fraction. Industry technical benchmarks indicate that for a standard TFA salt peptide, the TFA counterion can account for 10-30% of the total dry powder mass [1]. This means that when preparing a 1 mg/mL solution of Hexa-His (TFA) based on total powder mass, the actual concentration of the active hexahistidine peptide will be approximately 10-30% lower than intended, directly impacting the effective molarity in metal-binding assays. In contrast, an acetate salt, which is produced via ion-exchange, typically contains <1% residual TFA, ensuring that the weighed mass more accurately reflects the peptide content [1]. This quantifiable difference is critical for reproducibility in quantitative experiments.

Peptide Formulation Biochemical Assay Preparation Quantitative Biology

Hexa-His (TFA) vs. Acetate Salt: Biological Assay Interference from Residual TFA Counterion

The TFA counterion in Hexa-His (TFA) has been identified as a significant source of interference in cell-based biological assays. Technical guidance for peptide procurement specifies that high concentrations of TFA can induce micro-environmental pH shifts and exhibit direct cytotoxicity, leading to false-positive or false-negative results in assays such as MTT/CCK-8 proliferation tests [1]. For sensitive primary cells or stem cells, this interference can be pronounced. The recommended alternative for these applications is the acetate salt form, which is produced via a salt-exchange process to remove the TFA counterion, thereby eliminating this variable [1]. While Hexa-His (TFA) remains the standard for most in vitro biochemical assays (e.g., ELISA, Western Blot), its use in cell-based experiments carries a quantifiable risk of assay interference due to residual TFA.

Cell-based Assays In Vitro Toxicology Drug Discovery

Hexa-His (TFA) vs. Formic Acid (FA) Mobile Phase: Quantified Impact of TFA on LC-MS Compound Detection

In the context of analytical method development, the choice of mobile phase additive directly influences the performance of LC-MS analysis. A large-scale study evaluating the ionization and retention of over 12,000 small pharmaceutical molecules using a consistent short LC/MS method found that using TFA as an additive resulted in the highest number of compounds being detected, in comparison to formic acid (FA) and methanesulfonic acid (MSA) [1]. While formic acid produced the highest overall sensitivity for the compounds that were detected, TFA enabled the detection of a broader range of analytes [1]. This class-level finding supports the continued use of TFA-based mobile phases for initial screening of complex peptide mixtures, like those containing hexahistidine-tagged fragments, where maximizing the number of detectable species is a primary goal. The TFA counterion in Hexa-His (TFA) is therefore advantageous for ensuring its own detectability in such workflows.

LC-MS Analysis Proteomics Analytical Chemistry

Hexa-His (TFA) Application Scenarios: Evidence-Based Procurement Guidance


Routine IMAC Protein Purification: Default Choice for Biochemical Workflows

Hexa-His (TFA) is the optimal procurement choice for standard recombinant protein purification using Immobilized Metal Affinity Chromatography (IMAC). In this scenario, the peptide is used to purify His-tagged proteins from cell lysates, where the TFA counterion does not interfere with the metal-chelation mechanism. The lower cost and wider availability of the TFA salt make it the practical default for this high-volume application [4]. Furthermore, the TFA counterion can even be advantageous, as 1% TFA is a common elution buffer component for His-tagged proteins from Ni-NTA resin [2].

In Vitro Cell-Based Assays: Requirement for Salt Exchange to Acetate

For any project involving the addition of the hexahistidine peptide directly to live cells (e.g., for competition assays, cellular uptake studies, or as a control in functional assays), Hexa-His (TFA) is contraindicated. Procurement guidelines strongly recommend obtaining the acetate salt form of the peptide for these applications to avoid the cytotoxic and pH-altering effects of the TFA counterion [4]. This preemptive choice eliminates the need for costly and time-consuming in-house salt-exchange steps and ensures the biological readout is not confounded by the peptide's counterion.

Sensitive Biophysical Characterization: Application of TFA Removal Protocols

For research involving the biophysical characterization of the hexahistidine peptide itself (e.g., infrared spectroscopy to study conformation), the TFA counterion in Hexa-His (TFA) is a known interferent. Published methods describe a specific strategy to subtract the TFA spectral contribution to obtain a clean IR spectrum of the His6 peptide [4]. Therefore, procurement of the TFA salt is acceptable for this scenario, but it mandates the application of a validated TFA removal or spectral correction protocol as part of the experimental workflow.

LC-MS Peptide Screening: Leveraging TFA for Maximum Detection Coverage

In analytical workflows focused on detecting a broad range of peptide species, such as in proteomics or quality control of peptide libraries, the TFA counterion in Hexa-His (TFA) is a beneficial feature. Class-level evidence demonstrates that TFA as a mobile phase additive yields the highest number of detected compounds in LC-MS analyses [4]. Using Hexa-His (TFA) is therefore consistent with analytical methods designed for maximum analyte coverage, making it a suitable choice for initial screening and method development phases where detection of as many compounds as possible is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexa-His TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.